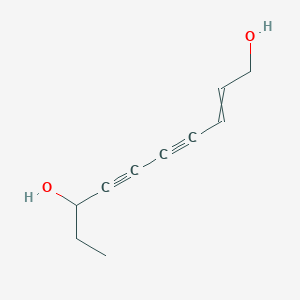

Dec-2-en-4,6-diyne-1,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

dec-2-en-4,6-diyne-1,8-diol |

InChI |

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3 |

InChI Key |

QFBMIOGKDCDLDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC#CC=CCO)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Dec 2 En 4,6 Diyne 1,8 Diol

Effects on Cancer Cell Viability

Sesquiterpenoids such as atractylenolide I and atractylon, also isolated from Atractylodes, have been shown to exhibit cytotoxic effects on different cancer cell lines. For example, atractylenolide I has demonstrated anti-tumor activity in human colon adenocarcinoma cells (HT-29), with IC50 values of 277.6 µM, 95.7 µM, and 57.4 µM after 24, 48, and 72 hours of incubation, respectively. nih.gov Atractylon has also been reported to inhibit the viability of P-388 cells and induce apoptosis. researchgate.net

Table 2: Cytotoxic Activity of Selected Atractylodes Compounds on Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 Value (µM) |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | 24 | 277.6 nih.gov |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | 48 | 95.7 nih.gov |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | 72 | 57.4 nih.gov |

Note: This table presents data for sesquiterpenoids from Atractylodes, as specific cytotoxic data for Dec-2-en-4,6-diyne-1,8-diol is not currently available.

Induction of Apoptosis

The anti-proliferative effects of compounds from Atractylodes are often associated with the induction of apoptosis, or programmed cell death. In human colon cancer cells, atractylenolide I has been shown to induce apoptosis through a mitochondria-dependent pathway. nih.gov This is evidenced by DNA fragmentation, a hallmark of apoptosis. nih.gov Mechanistically, treatment with atractylenolide I led to a concentration-dependent decrease in the expression of the anti-apoptotic protein Bcl-2, while the expression of the anti-apoptotic protein Bcl-xL remained unchanged. nih.gov

Advanced Spectroscopic and Analytical Characterization of Dec 2 En 4,6 Diyne 1,8 Diol

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of molecules like Dec-2-en-4,6-diyne-1,8-diol. nih.govnih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.govwaters.com While specific MS/MS fragmentation data for this compound is not extensively published, its fragmentation mechanisms can be predicted based on the known behavior of molecules with similar functional groups, such as alcohols and unsaturated systems. nih.govlibretexts.org

Upon soft ionization, such as electrospray ionization (ESI), the molecule would likely form a protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. The fragmentation of this precursor ion would be expected to follow several key pathways characteristic of alcohols. libretexts.org

Key Predicted Fragmentation Pathways:

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. libretexts.org This can occur from either the primary (C-1) or the secondary (C-8) hydroxyl group, leading to a highly unsaturated carbocation. Sequential water losses are also possible.

Alpha-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For the secondary alcohol at C-8, this could result in the loss of an ethyl group or a more complex cleavage of the carbon chain. For the primary alcohol at C-1, alpha-cleavage would involve the C1-C2 bond.

A characteristic fragmentation pattern observed for polyunsaturated fatty acids containing vicinal diols involves cleavage between the diol groups. nih.gov While not a vicinal diol, the presence of two hydroxyl groups in this compound suggests that complex fragmentation patterns involving interactions or rearrangements between these two functional groups could occur.

Table 1: Predicted MS/MS Fragmentation Data for [this compound + H]⁺ (Note: This table is predictive and based on general fragmentation rules. Actual experimental values may vary.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| 165.09 | 147.08 | 18 | Loss of H₂O (Dehydration) |

| 165.09 | 129.07 | 36 | Sequential loss of two H₂O molecules |

| 165.09 | 135.08 | 30 | Cleavage and loss of CH₂O (from primary alcohol end) |

| 165.09 | 109.07 | 56 | Cleavage of the C8-C9 bond and loss of C₂H₅OH |

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination of this compound and its Cocrystals

Currently, a solved crystal structure for this compound is not publicly available in crystallographic databases. However, if a suitable crystal were obtained, this technique would confirm the trans configuration of the double bond, the linear geometry of the diyne moiety, and the specific conformation of the aliphatic portions of the chain.

Furthermore, the formation of cocrystals, where this compound is crystallized with another compound (a coformer), can be a valuable strategy. japtronline.com Cocrystallization can improve crystal quality and allows for the study of specific intermolecular interactions, such as hydrogen bonding between the diol and a complementary coformer. nih.gov

Intermolecular Interactions and Packing Motifs in Crystalline Structures

The way molecules arrange themselves in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.netrsc.org For this compound, the hydroxyl groups are expected to be the primary drivers of the crystal packing through the formation of strong, directional hydrogen bonds. nih.govescholarship.org

Expected Intermolecular Interactions and Motifs:

Hydrogen Bonding: The primary and secondary hydroxyl groups can act as both hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which dictate the primary supramolecular structure. rsc.org

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces would determine the final crystal packing motif. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Relative Strength | Role in Crystal Packing |

| Hydrogen Bond | -OH (donor) with -OH (acceptor) | Strong | Primary structure-directing force, forming chains/sheets |

| π-π Stacking | C=C-C≡C-C≡C conjugated system | Moderate | Stabilizes packing, often in slipped-stack or herringbone motifs |

| C-H···π Interactions | Aliphatic C-H with π-system | Weak | Fine-tunes molecular arrangement |

| Van der Waals | Entire molecule, especially alkyl chains | Weak | Contributes to overall crystal density and stability |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

This compound possesses a single stereocenter at the C-8 position, meaning it can exist as two enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of such chiral molecules in solution. nih.govrsc.orgnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible range, arising from electronic transitions. For this compound, the π → π* transitions of the conjugated enediyne system would be the primary chromophore responsible for the ECD signal. proquest.comacs.org The sign and intensity of the observed Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. It provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly powerful as it is sensitive to the configuration of all chiral centers in a molecule and can provide detailed conformational information. rsc.orgnih.gov

The standard method for stereochemical assignment using these techniques involves comparing the experimental ECD or VCD spectrum with theoretical spectra generated through quantum chemical calculations for both the (R) and (S) enantiomers. nih.gov A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. rsc.org

Chromatographic and Separation Science Applications for this compound

Development of Analytical Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for the isolation and purity assessment of natural products like this compound from complex biological matrices. nih.govresearchgate.net The development of a robust analytical method is crucial for obtaining the pure compound for structural characterization and further studies.

A typical isolation strategy for polyacetylenes from a plant source involves a multi-step process: mdpi.comnih.gov

Extraction: The raw plant material is first extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract containing a wide range of compounds. nih.gov

Liquid-Liquid Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible, non-polar organic solvent (e.g., hexane or ethyl acetate). Polyacetylenes, being relatively non-polar, typically concentrate in the organic phase. nih.gov

Column Chromatography: The concentrated organic fraction is subjected to column chromatography, often using silica gel as the stationary phase. Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) separates the compounds based on polarity, providing fractions enriched in polyacetylenes.

High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using semi-preparative or preparative HPLC, typically with a reversed-phase column (e.g., C18). nih.govresearchgate.net This technique offers high resolution, allowing for the isolation of the target compound to a high degree of purity.

Purity assessment of the isolated this compound would be performed using analytical HPLC coupled with a detector like a Diode Array Detector (DAD) to monitor the characteristic UV absorbance of the conjugated system. researchgate.net

Table 3: General Chromatographic Scheme for Isolation and Purity Analysis

| Step | Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| 1 | Extraction | N/A | Methanol or Ethanol | Obtain crude extract from source material |

| 2 | Partitioning | N/A | Hexane/Water or Ethyl Acetate/Water | Initial fractionation, removal of highly polar/non-polar impurities |

| 3 | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Coarse separation, enrichment of polyacetylene fraction |

| 4 | Preparative HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water Gradient | Final purification to >95% purity |

| 5 | Analytical HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity assessment, quantification |

Enantioselective Separation Techniques (if applicable)

The enantiomers of chiral compounds like this compound, which possesses a stereocenter at the C-8 position, require a chiral environment to be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for the analytical and preparative separation of enantiomers.

Potential Chiral Stationary Phases (CSPs):

Given the structure of this compound, which features hydroxyl groups and a conjugated π-system, several types of CSPs could be effective for its enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and widely used for a broad range of chiral compounds, including alcohols. The chiral recognition mechanism of these phases often involves a combination of interactions, including hydrogen bonding with the hydroxyl groups, π-π interactions with the conjugated system, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Another class of CSPs that could be applicable are Pirkle-type or brush-type phases. These phases are designed with specific π-acidic or π-basic aromatic rings and hydrogen-bonding sites to interact with the analyte. For a molecule like this compound, a Pirkle-type CSP could offer π-π stacking interactions with the en-diyne system and hydrogen bonding with the diol functional groups.

Hypothetical HPLC Separation Data:

Without experimental data for this compound, a hypothetical scenario for its enantioselective separation can be presented to illustrate the expected outcomes. The following table represents a plausible set of results that could be obtained from the chiral HPLC separation of a racemic mixture of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.2 min |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | 2.1 |

Detailed Research Findings:

Currently, there is a lack of published research specifically detailing the enantioselective separation of this compound. The (R,E)-Deca-2-ene-4,6-diyne-1,8-diol has been identified as a natural product, suggesting that stereospecific synthesis or isolation from natural sources is the common route to obtaining this specific enantiomer.

Research on the enantioseparation of other polyacetylenic compounds or chiral diols provides a foundation for developing a suitable method for this compound. The choice of the chiral stationary phase and the mobile phase composition would be critical and would likely require screening of various conditions to achieve optimal separation. Factors such as the polarity of the mobile phase, the presence of additives, and the column temperature would all play a significant role in the retention times and the resolution of the enantiomers.

For instance, in the separation of similar polyacetylenic alcohols, normal-phase HPLC with polysaccharide-based CSPs has proven effective. The non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol) allows for fine-tuning of the retention and selectivity. The hydroxyl groups of the diol are expected to be key interaction sites with the CSP, and thus the choice and concentration of the alcohol modifier in the mobile phase would be a critical parameter to optimize.

Theoretical and Computational Chemistry Studies on Dec 2 En 4,6 Diyne 1,8 Diol

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. Molecular Orbital (MO) theory provides a framework for describing the electronic structure of molecules, offering valuable information about their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. DFT methods are used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like Dec-2-en-4,6-diyne-1,8-diol, DFT calculations can provide optimized geometries, energies, and various electronic properties.

Table 1: Representative DFT Functionals and Basis Sets for Enediyne Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and energy calculations of enediynes. utexas.edunih.gov |

| PBE1PBE | 6-31G(d,p) | Alternative for geometry optimizations of enediyne structures. nih.gov |

| B3LYP | 6-311+G(3df,3pd) | Higher-level single-point energy evaluations for improved accuracy. nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For polyynes, which share the conjugated diyne moiety of this compound, the HOMO-LUMO gap is a tunable property that depends on the chain length and terminal groups. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com In the context of this compound, the presence of the conjugated en-diyne system is expected to result in a relatively small HOMO-LUMO gap, making it a candidate for various chemical reactions. The diol functional groups can also influence the energies of the frontier orbitals.

Table 2: Conceptual HOMO-LUMO Properties of Polyynes

| Property | Significance | Expected Trend in Polyynes |

| HOMO Energy | Electron-donating ability | Increases with chain length |

| LUMO Energy | Electron-accepting ability | Decreases with chain length |

| HOMO-LUMO Gap | Chemical reactivity and stability | Decreases with increasing conjugation length researchgate.net |

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of molecules. MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching.

MD simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system. researchgate.net For a long-chain molecule like this compound, MD simulations can reveal how the chain flexes and folds over time, providing insights into its dynamic behavior and the accessibility of different conformations. aps.org These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence conformational preferences.

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, one can identify the stable conformations (local minima), transition states (saddle points), and the energy barriers between them. For this compound, a detailed PES map would elucidate the pathways for conformational changes and provide a quantitative measure of the energy differences between various conformers.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. Computational models can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These predictions are highly sensitive to the molecular conformation, and by comparing calculated shifts for different conformers with experimental data, it is possible to deduce the dominant conformation in solution. researchgate.net

Vibrational frequencies, corresponding to the absorption peaks in infrared (IR) and Raman spectra, can also be calculated using computational methods. mdpi.com The calculated vibrational frequencies and their corresponding intensities can be used to assign the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's vibrational behavior. For a molecule with multiple functional groups like this compound, this can help in identifying the characteristic vibrations of the hydroxyl, alkene, and alkyne moieties.

Table 3: Computationally Predicted Spectroscopic Data for Analogous Systems

| Spectroscopic Technique | Predicted Parameter | Computational Method | Relevance to this compound |

| NMR | ¹H and ¹³C Chemical Shifts | DFT, Machine Learning | Aids in structure elucidation and conformational analysis. nih.govnih.gov |

| IR/Raman | Vibrational Frequencies | DFT | Helps in the assignment of functional group vibrations. mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions involving complex molecules like this compound. Through the application of quantum chemical calculations, it is possible to elucidate reaction mechanisms, characterize transient species, and predict the energetics and kinetics of various transformation pathways. These theoretical insights are invaluable for understanding the reactivity of polyacetylenic compounds and guiding further experimental studies.

Transition State Characterization for this compound Reactions

A critical aspect of understanding any chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. For reactions involving enediynes such as this compound, a key transformation is the Bergman cyclization, which generates a highly reactive p-benzyne diradical intermediate. rsc.orgutexas.edu Computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, are employed to locate and characterize the transition state for this and other potential reactions. smu.edu

The characterization of a transition state for a reaction of this compound would involve the following computational steps:

Geometry Optimization: The molecular geometry of the transition state is optimized to find the saddle point on the potential energy surface. For the Bergman cyclization, this geometry would show the two alkyne carbons approaching each other. rsc.org

Frequency Analysis: A frequency calculation is performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. utexas.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant (this compound) and the product (the p-benzyne diradical).

Structural parameters of the transition state are of particular interest. For instance, in the Bergman cyclization of enediynes, the distance between the reacting acetylenic carbons (the 'cd-distance') and the distortion of the alkyne angles from linearity are crucial geometric parameters that correlate with the activation barrier. rsc.orgresearchgate.net

Table 1: Illustrative Geometric Parameters of a Calculated Transition State for the Bergman Cyclization of a Generic Enediyne

| Parameter | Description | Typical Value (Å or Degrees) |

| C1-C6 distance | The distance between the two reacting alkyne carbons. | ~3.0 - 3.5 Å |

| C-C≡C angles | The bond angles of the alkyne functionalities. | Deviated from 180° |

| Dihedral angles | Torsional angles within the enediyne core. | Indicative of puckering or strain |

Note: The values in this table are illustrative and based on general findings for enediyne compounds, not specific experimental or computational data for this compound.

QSAR and Cheminformatics Approaches (focused on structural features relevant to in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govijnrd.org For a compound like this compound, which belongs to the broader class of polyacetylenes known for their diverse biological activities, QSAR studies can be instrumental in predicting its potential in vitro effects and guiding the design of more potent analogs. researchgate.netdoaj.orgresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known in vitro activity (e.g., cytotoxicity against a specific cell line) is required. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure. ijnrd.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously evaluated using statistical techniques. bio-hpc.eu

Table 3: Relevant Molecular Descriptors for QSAR Analysis of this compound and Related Polyacetylenes

| Descriptor Class | Specific Descriptor Example | Relevance to In Vitro Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the reactivity and ability to participate in intermolecular interactions. |

| Topological | Wiener Index, Balaban J index | Describes molecular size, shape, and branching, which can influence binding to a biological target. |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties that affect solubility, transport, and receptor binding. The two hydroxyl groups in this compound would be significant H-bond donors. |

| Quantum Chemical | Mulliken Charges, Electrostatic Potential | Provides insight into the charge distribution and sites susceptible to electrophilic or nucleophilic attack. |

By developing a robust QSAR model, it would be possible to predict the in vitro activity of novel derivatives of this compound, thereby accelerating the discovery of new bioactive compounds. Cheminformatics tools can further be used to analyze large datasets of polyacetylenic compounds to identify common structural motifs associated with specific biological activities. researchgate.netnih.goveco-vector.com

Reactivity Profiles and Mechanistic Investigations of Dec 2 En 4,6 Diyne 1,8 Diol

Reactions Involving Alkene and Alkyne Moieties

The conjugated enediyne system of Dec-2-en-4,6-diyne-1,8-diol is the primary site of its reactivity. The double and triple bonds readily participate in various addition and cyclization reactions, leading to the formation of diverse and structurally complex molecules.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound and similar diyne structures are excellent substrates for these transformations, particularly Diels-Alder and [2+2+2] cyclotrimerization reactions.

Diels-Alder Reactions: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring. wikipedia.orgsigmaaldrich.com In the context of this compound, the conjugated diyne system can act as the diene component, reacting with a suitable dienophile. This reaction provides a direct route to highly functionalized and complex cyclic architectures. The reaction can also be applied to π-systems containing heteroatoms, a variant known as the hetero-Diels-Alder reaction. wikipedia.orgsigmaaldrich.com

[2+2+2] Cyclotrimerizations: This type of reaction involves the transition-metal-catalyzed cyclization of three alkyne units to form a benzene ring. thieme-connect.com It is a highly atom-economical process for synthesizing polysubstituted aromatic compounds. thieme-connect.comnih.gov When a molecule like this compound, which contains two alkyne moieties, reacts with another alkyne (a monoyne), it can lead to the formation of annulated benzene derivatives. thieme-connect.com The general mechanism involves the oxidative cyclization of two alkynes on a metal center to form a metallacyclopentadiene intermediate, which then coordinates with the third alkyne to form the final aromatic product. thieme-connect.com Various transition metal complexes, including those of cobalt and rhodium, are effective catalysts for this transformation. tdx.catnih.gov

| Diyne Substrate | Monoyne Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,6-Heptadiyne | Phenylacetylene | [Rh(COD)2]BF4 / Phosphinosulfinamide | Biphenyl derivative | tdx.cat |

| Malonate-linked diyne | Phenylacetylene | [Rh(COD)2]BF4 / Phosphinosulfinamide | Cycloisomerized product | tdx.cat |

| Diyne 2 | Methyl propiolate | CpCo(CO)2 | (±)-Allocolchicine and its C(10) regioisomer | nih.gov |

Hydration, Halogenation, and Hydroboration Reactions

The alkene and alkyne bonds of this compound are susceptible to electrophilic addition reactions such as hydration, halogenation, and hydroboration.

Hydration: The addition of water across the double or triple bonds, typically catalyzed by an acid or a metal catalyst, can lead to the formation of alcohols or carbonyl compounds. Gold(I) catalysts are particularly effective in activating alkynes for nucleophilic attack by water or alcohols. acs.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the enediyne system would result in the formation of di- or tetra-halo derivatives. This reaction proceeds through a halonium ion intermediate.

Hydroboration: Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. ethernet.edu.et This reaction is highly regioselective and stereoselective, typically proceeding in an anti-Markovnikov and syn-addition manner. rsc.org The hydroboration of diynes can lead to a variety of products, including enynes, dienes, polymers, or cyclic compounds, depending on the reaction conditions and the catalyst used. rsc.org Subsequent oxidation of the organoborane intermediate can yield alcohols, while protonolysis can lead to the corresponding saturated or unsaturated hydrocarbons. rsc.org

| Diyne Type | Hydroborating Agent | Reaction Type | Primary Product(s) | Reference |

|---|---|---|---|---|

| Conjugated Diynes | NHC-borane | Radical monohydroboration | Boryl-substituted enynes | mdpi.com |

| Separated 1,n-Diynes | Various | Catalytic/Non-catalytic | Enynes, dienes, polymers, cyclic compounds | rsc.org |

| 1,4-Dialkyl-1,3-diynes | Dicyclohexylborane | Non-catalytic | (Z,Z)-dienes | rsc.org |

Polymerization and Oligomerization Mechanisms

The multiple unsaturated sites in this compound make it a potential monomer for polymerization and oligomerization reactions. These processes can lead to the formation of novel materials with interesting electronic and optical properties. acs.org The polymerization can proceed through various mechanisms, including multicomponent polymerization (MCP), which allows for the efficient synthesis of complex polymers from multiple starting materials in a single step. rsc.org

Functional Group Transformations of Hydroxyl Groups

The two hydroxyl groups in this compound offer additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a base.

Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Oxidation and Reduction Pathways

Oxidation: The primary and secondary hydroxyl groups in this compound can be oxidized to aldehydes, ketones, or carboxylic acids using various oxidizing agents. The choice of oxidant will determine the extent of the oxidation. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) would oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. Stronger oxidizing agents like potassium permanganate could lead to the formation of carboxylic acids.

Reduction: While the hydroxyl groups themselves are not typically reduced, the adjacent alkene and alkyne functionalities can be reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce both the double and triple bonds to the corresponding saturated alkane. The use of specific catalysts, such as Lindlar's catalyst, allows for the selective reduction of the alkynes to cis-alkenes.

Rearrangement Reactions and Isomerizations

The propargylic alcohol functionalities and the conjugated enediyne system in this compound are prone to several types of rearrangement and isomerization reactions. These transformations are often driven by the formation of more stable thermodynamic products, such as conjugated carbonyl compounds or allenes.

One fundamental rearrangement applicable to the propargylic alcohol moieties is the 1,3-prototropic shift. This can be achieved through stoichiometric deprotonation with a strong base followed by protonation, leading to the formation of an allene. thieme-connect.de The isomerization can also be catalyzed under milder conditions, especially when the resulting allene can enter into conjugation with an adjacent π-system, which is a structural feature of this compound. thieme-connect.de

Gold catalysts are particularly effective in promoting cycloisomerization reactions of enynols and related structures. For instance, gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols can regioselectively yield substituted furans or stereo-defined (Z)-5-ylidene-2,5-dihydrofurans. beilstein-journals.org Similarly, enyne-1,6-diols can undergo gold-catalyzed selective cyclization to form substituted furans. beilstein-journals.org A related transformation involves the gold(I)-catalyzed reaction of 2-alkynyl-1,5-diols, which can cycloisomerize to form dioxabicyclo[4.2.1]ketal structures. beilstein-journals.org These examples highlight the potential for this compound to undergo intramolecular cyclization, where one of the hydroxyl groups attacks one of the activated alkyne moieties.

The isomerization of propargylic systems can also lead to the formation of α,β-unsaturated carbonyl compounds. For example, propargyl ketones can isomerize to the corresponding allenic ketones, a reaction that can be facilitated by mild bases or even silica gel during chromatography. thieme-connect.de While this compound is a diol, oxidation of its hydroxyl groups would yield ketone functionalities, making subsequent rearrangements plausible.

Metal-Mediated and Catalytic Reactions of this compound

The electron-rich alkyne and alkene moieties in this compound are excellent ligands for transition metals, making the compound a versatile substrate for a wide array of metal-mediated and catalytic transformations. These reactions enable the construction of complex molecular architectures from this relatively simple building block.

The enediyne framework is known to form stable complexes with various transition metals. A tetradentate ligand incorporating an oct-4-ene-2,6-diyne core, structurally similar to this compound, has been shown to form 1:1 stoichiometric complexes with Cu(II), Fe(II), and Zn(II). nih.govpnas.org These complexes were synthesized by reacting the ligand with the corresponding metal salts, such as MCl₂·xH₂O or MSO₄·xH₂O, in methanol. pnas.org

Characterization using techniques like electronic absorption spectroscopy, X-ray diffraction, and EPR spectroscopy has provided insights into the geometry and electronic structure of these complexes. nih.govpnas.org For example, EPR studies of a copper complex, Cu(PyED)·2Cl, indicated an axial symmetry with a Cu(II) dₓ²₋y² ground state, consistent with coordination to nitrogen donor ligands. pnas.org Magnetic moment measurements confirmed the d⁹ configuration for the Cu(II) centers. pnas.org The formation of such metal complexes is a crucial first step, as chelation can significantly alter the reactivity of the enediyne unit, for instance by facilitating subsequent cycloaromatization reactions. nih.gov

Table 1: Examples of Metal Complex Formation with Enediyne Ligands

| Metal Ion | Ligand System | Complex Stoichiometry (Metal:Ligand) | Characterization Methods | Reference |

|---|---|---|---|---|

| Cu(II), Fe(II), Zn(II) | Pyridine-metalloenediyne (PyED) | 1:1 | Electronic Absorption Spectroscopy, X-ray Diffraction | nih.gov |

| Cu(II) | PyED | 1:1 | EPR Spectroscopy, Magnetic Moment Measurement | pnas.org |

This table is illustrative of complex formation with similar enediyne cores, as direct data for this compound was not specified in the search results.

The conjugated diyne system is a versatile participant in various metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. mdpi.comrsc.org

Cross-Coupling Reactions: Hydrofunctionalization reactions, such as hydroboration, are key transformations for 1,3-diynes. Ruthenium(II) hydride complexes, for example, catalyze the hydroboration of 1,3-diynes with pinacolborane, leading to 2-boryl-substituted 1,3-enynes with high regio- and stereocontrol. mdpi.comrsc.org These borylated intermediates are valuable precursors for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or other organic fragments. rsc.org

Gold(I) complexes are also potent catalysts for activating alkynes. They can facilitate hydroarylation reactions where arenes or heterocycles like pyrroles add across one of the triple bonds, leading to the synthesis of complex structures such as indoles and carbazoles. mdpi.comacs.org Palladium catalysts are widely used as well; for instance, a Pd(0) complex can catalyze the hydroaminocarbonylation of 1,3-diynes with NH₄Cl and CO to produce amides with high regio- and stereocontrol. mdpi.com

Table 2: Selected Metal-Catalyzed Cross-Coupling Reactions of 1,3-Diynes

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroboration | [RuHCl(CO)(PPh₃)₃] | 1,3-Diynes, Pinacolborane | 2-Boryl-1,3-enynes | High regio- and stereocontrol; product used in Suzuki coupling. | mdpi.comrsc.org |

| Hydroarylation | [Au(MeCN)(BrettPhos)][SbF₆] | 1,3-Diynes, Pyrroles/Indoles | Indoles, Carbazoles | Direct synthesis of N-heterocycles. | mdpi.com |

| Hydroaminocarbonylation | [Pd(PPh₃)₄], DPEPhos | 1,3-Diynes, NH₄Cl, CO | Conjugated Amides | Complete regio- and stereocontrol. | mdpi.com |

Olefin Metathesis: Enyne metathesis is a powerful synthetic method catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts) that transforms acyclic enynes into cyclic 1,3-dienes. nih.gov The reaction proceeds via cleavage of the double bond and formation of a new C-C bond between the alkene and alkyne carbons. nih.gov Given its structure, this compound is a prime candidate for ring-closing enyne metathesis (RCEYM). This transformation would likely involve one of the alkyne moieties and the alkene, potentially leading to the formation of a functionalized seven-membered ring containing a conjugated diene. The presence of the second alkyne could lead to more complex dienyne metathesis reactions or subsequent transformations. nih.gov While ruthenium catalysts are most common, other transition metals can also mediate skeletal reorganizations of enynes. nih.gov

Photochemical and Electrochemical Reactivity

The extended π-system of this compound suggests a rich photochemical and electrochemical reactivity profile. Irradiation with light of an appropriate wavelength can promote electrons to higher energy orbitals, leading to excited states with distinct reactivity from the ground state.

A relevant photochemical transformation is the iron pentacarbonyl-assisted reaction of enynes with carbon monoxide. Research has shown that irradiating a mixture of an enyne, such as (Z)-1-methoxybut-1-ene-3-yne, and Fe(CO)₅ results in the formation of divinyl-substituted 1,4-benzoquinones. researchgate.net This reaction demonstrates a pathway for the construction of aromatic rings from acyclic enyne precursors under photochemical conditions.

Photochemical cyclization is another possibility. Ketones containing a good leaving group can undergo photochemical cyclization via n–π* excitation, followed by a 1,5-hydrogen migration to form a 1,4-diradical, which then cyclizes. beilstein-journals.org While the target compound is a diol, its oxidized keto-derivatives could potentially undergo similar intramolecular reactions upon irradiation.

Electrochemical methods, often in concert with photochemistry, can generate radical intermediates through processes like proton-coupled electron transfer (PCET). acs.org The hydroxyl groups and the unsaturated C-C bonds in this compound could be susceptible to activation via PCET. This approach provides a general method for generating free-radical intermediates from common organic functional groups under relatively mild conditions, opening pathways for transformations that are difficult to achieve through traditional thermal methods. acs.org

Strictly Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

In vitro Studies on Cellular Models

Antiproliferative or Cytotoxic Activities in Cancer Cell Lines (mechanistic focus)

Currently, there is a lack of published studies investigating the antiproliferative or cytotoxic effects of Dec-2-en-4,6-diyne-1,8-diol on specific cancer cell lines. To address this, future research would need to involve screening the compound against a panel of human cancer cell lines to determine its potential efficacy. Mechanistic studies would subsequently be required to elucidate the pathways through which it may exert its effects, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial or Antifungal Properties (mechanistic focus)

Information regarding the antimicrobial or antifungal properties of this compound is not available in the scientific literature. Investigations into this area would require testing the compound against a range of pathogenic bacteria and fungi. Should any activity be observed, further studies would be necessary to understand the mechanism of action, which could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with microbial DNA replication.

Molecular Target Identification and Interaction Studies

Enzyme Inhibition or Activation Mechanisms (e.g., COX, LOX, BchE)

There are no specific data available on the ability of this compound to inhibit or activate enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or butyrylcholinesterase (BchE). Research in this area would involve in vitro enzyme assays to determine if the compound has any inhibitory or activating effects. If such activity is identified, kinetic studies would be essential to understand the nature of the inhibition or activation (e.g., competitive, non-competitive) and to determine the potency of the compound.

Receptor Binding and Ligand-Protein Interactions (in vitro)

The interaction of this compound with specific cellular receptors has not been documented. Future research would necessitate receptor binding assays to identify any potential protein targets. Techniques such as radioligand binding assays or surface plasmon resonance could be employed to study the affinity and kinetics of the interaction between the compound and various receptors, providing insight into its potential pharmacological effects.

DNA/RNA Interaction Studies

There are no published studies examining the interaction of this compound with nucleic acids. To investigate this, biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be utilized to determine if the compound binds to DNA or RNA. Such studies would help to ascertain whether the compound's potential biological activities could be mediated through direct interaction with genetic material, for instance, by intercalation or groove binding.

In-Depth Analysis of this compound Reveals Limited Scientific Exploration

Despite its identification as a naturally occurring polyacetylene, the chemical compound this compound remains largely uncharacterized in scientific literature. A thorough investigation into existing research reveals a significant gap in the understanding of its specific biological activities, structure-activity relationships, and biosynthetic origins.

While broader research into the class of polyacetylenes, to which this compound belongs, offers some general insights, it is crucial to note that these findings are not specific to this particular compound and cannot be directly extrapolated.

General Characteristics of Polyacetylenes (Not Specific to this compound)

Polyacetylenes are a diverse group of naturally occurring compounds characterized by the presence of one or more carbon-carbon triple bonds. They are widely distributed in the plant kingdom, particularly in the Apiaceae, Araliaceae, and Asteraceae families.

Biological Activities of Polyacetylenes

Many polyacetylenes have been reported to exhibit a range of biological activities, including:

Cytotoxicity: Some polyacetylenes have shown the ability to kill cancer cells in laboratory studies.

Antimicrobial and Antifungal Properties: This class of compounds has demonstrated activity against various bacteria and fungi.

Anti-inflammatory Effects: Certain polyacetylenes have been investigated for their potential to reduce inflammation.

Biosynthesis of Polyacetylenes

The biosynthesis of polyacetylenes is generally understood to originate from fatty acids. Through a series of enzymatic reactions involving desaturation and other modifications, the characteristic triple bonds of the polyacetylene backbone are formed.

The Unexplored Potential of this compound

The lack of specific research on this compound means that its potential contributions to medicine and science remain unknown. Without dedicated studies, it is impossible to determine if it possesses any of the biological activities observed in other polyacetylenes or if it has a unique pharmacological profile.

Further research, including isolation of larger quantities of the compound, comprehensive biological screening, and biosynthetic pathway elucidation, is necessary to understand the properties and potential applications of this compound. Until such studies are conducted, it remains an intriguing but enigmatic molecule within the vast family of natural products.

Biosynthetic Origin and Ecological Role (if a natural product with biological relevance)

Isolation and Characterization from Biological Sources

The primary known biological source of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol is the plant Torricellia angulata var. intermedia. This species, belonging to the family Torricelliaceae, has been the subject of phytochemical investigations that have led to the identification of several polyacetylenic compounds.

Research on Torricellia angulata has confirmed the presence of a variety of complex secondary metabolites. While the specific details of the isolation of this compound are documented in specialized scientific literature, the general methodology for extracting such compounds from plant material is well-established. The process typically begins with the collection and drying of plant parts, such as leaves or roots. These materials are then ground and subjected to extraction with a solvent, often methanol.

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate individual compounds. Techniques such as column chromatography are employed to fractionate the extract based on the polarity of its components. Further purification using methods like High-Performance Liquid Chromatography (HPLC) yields the pure compound.

The structural elucidation of the isolated compounds is accomplished through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is used to determine the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) provides information on the molecular weight and elemental composition. In the case of chiral molecules like (R,E)-Deca-2-ene-4,6-diyne-1,8-diol, specialized techniques such as Mosher's method may be used to determine the absolute configuration of stereocenters.

A study on Torricellia angulata var. intermedia successfully isolated several polyacetylenes, including a related compound, (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol, from a methanol extract of the leaves, confirming the presence of this class of compounds in the plant researchgate.net. The structure of this related diol was determined using comprehensive NMR data analysis researchgate.net. Another study focused on the roots of the plant also led to the isolation of new, optically active polyacetylenes, highlighting the chemical diversity within this species.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Appearance | Not Specified |

| Known Natural Source | Torricellia angulata var. intermedia |

| Compound Class | Polyacetylene, Diol |

Ecological Significance as a Secondary Metabolite

Secondary metabolites are compounds produced by organisms that are not essential for primary metabolic functions like growth or reproduction but are crucial for interaction with the environment. Polyacetylenes, including this compound, serve important ecological functions for the plants that produce them.

The primary ecological role attributed to polyacetylenes is defense. These compounds often exhibit potent antimicrobial and antifungal properties, protecting the plant from pathogenic bacteria and fungi. They can act as phytoalexins, which are substances produced by plants in response to microbial infection, halting the spread of the pathogen. The mechanism of action can involve the disruption of fungal membranes by altering their fluidity and permeability or interfering with intracellular signaling pathways researchgate.net.

Furthermore, polyacetylenes can function as allelopathic agents. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. By releasing polyacetylenes into the soil, plants can inhibit the growth of nearby competing plant species, thereby securing more resources such as water, sunlight, and nutrients. This chemical defense provides a significant competitive advantage in their native habitat.

Polyacetylenes are also known to act as anti-feedants, deterring herbivores from consuming the plant due to their toxicity or unpleasant taste. This broad spectrum of defensive capabilities underscores the ecological importance of this class of compounds for the survival and success of plants like Torricellia angulata in their ecosystems.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₀O₂ |

| (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol | C₁₀H₁₀O₂ |

Advanced Materials Science and Synthetic Applications of Dec 2 En 4,6 Diyne 1,8 Diol

Utilization as a Monomer in Polymer Chemistry

The distinct architecture of Dec-2-en-4,6-diyne-1,8-diol, featuring both polymerizable diyne and reactive diol functionalities, positions it as a valuable monomer in the synthesis of advanced polymers. The conjugated diyne core is particularly suited for creating rigid polymer backbones with interesting optical and electronic properties, while the hydroxyl groups offer sites for further modification and cross-linking.

Synthesis of Poly(diyne)s and Poly(enyne)s

The conjugated diyne unit within this compound is the key to its use in synthesizing poly(diyne)s and poly(enyne)s. These classes of polymers are known for their π-conjugated backbones, which can impart useful electronic and photophysical properties. The polymerization of diyne-containing monomers is typically achieved through oxidative coupling reactions, such as the Glaser-Hay coupling, which forms new carbon-carbon bonds between the terminal alkyne units of the monomers.

While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, the principles of diyne polymerization are well-established. The process generally involves a copper or palladium catalyst to facilitate the coupling, leading to a polymer chain with a repeating enediyne structure. The presence of the hydroxyl groups on the monomer can influence the solubility and processing of the resulting polymer and can be used for post-polymerization modifications.

Table 1: Potential Polymerization Reactions for Diyne-Containing Monomers

| Polymerization Method | Catalyst/Reagents | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Glaser-Hay Coupling | Cu(I) salt, Amine base, O₂ | Butadiyne Linkage | Conjugated, Optically active, Thermally stable |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, Amine base | Asymmetric Diyne | Controlled sequence, Tunable properties |

Network Polymers and Cross-Linked Materials (e.g., semi-IPNs)

The two hydroxyl groups in this compound provide reactive sites for the formation of network polymers and cross-linked materials. These diol functionalities can react with a variety of cross-linking agents, such as diisocyanates to form polyurethanes, or diacids/diacyl chlorides to form polyesters.

When used in conjunction with other polymers, this compound can act as a cross-linking agent or contribute to the formation of semi-interpenetrating polymer networks (semi-IPNs). In a semi-IPN, one polymer is cross-linked within the linear matrix of another, leading to materials with enhanced mechanical and thermal properties. The rigid enediyne core of the diol would impart significant stiffness and thermal stability to the resulting network. The cross-linking can be achieved through condensation reactions involving the hydroxyl groups, creating a durable thermoset material.

Role in Supramolecular Chemistry and Self-Assembly

The rigid, linear geometry of the this compound backbone, combined with the hydrogen-bonding capability of its terminal hydroxyl groups, makes it an excellent candidate for applications in supramolecular chemistry. These features facilitate the formation of ordered, non-covalent assemblies.

Design of Molecular Switches and Machines

While specific research on this compound as a molecular switch is limited, molecules with conjugated enediyne systems are of interest for such applications. The extended π-system can undergo changes in conformation or electronic state in response to external stimuli like light or heat. The diyne moiety itself is known to undergo topochemical polymerization in the solid state when exposed to heat or UV radiation, leading to a dramatic change in material properties, a principle that can be harnessed in molecular-level switching.

Formation of Crystalline Architectures and Host-Guest Systems

The hydroxyl groups of this compound are capable of forming strong intermolecular hydrogen bonds. This directional bonding, coupled with the rigid nature of the carbon backbone, can guide the self-assembly of the molecules into well-defined crystalline architectures, such as sheets, ribbons, or porous frameworks.

These ordered structures can potentially form host-guest systems, where the voids or channels within the crystalline lattice can accommodate smaller guest molecules. The size and shape of these cavities would be determined by the packing of the diol molecules, offering a pathway to design materials for molecular recognition, separation, or storage.

Application as a Building Block in Complex Chemical Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly other natural products containing polyacetylene or polyol substructures. Both the enediyne core and the hydroxyl groups can be selectively functionalized to construct larger, more intricate molecular frameworks.

The terminal hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or converted to leaving groups for substitution reactions. The stereocenter at the C-8 position provides a handle for asymmetric synthesis. The enediyne unit can participate in a variety of reactions, including cycloadditions, transition-metal-catalyzed cross-coupling reactions (such as Sonogashira or Cadiot-Chodkiewicz couplings), and partial or full hydrogenation to access saturated or partially saturated carbon chains. For instance, related diacetylenic diol natural products, such as the strongylodiols, have been synthesized using strategies that rely on the Cadiot-Chodkiewicz coupling to construct the core diyne structure. This underscores the utility of such scaffolds as key intermediates in the stereoselective synthesis of complex natural products.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(diyne) |

| Poly(enyne) |

| Polyurethane |

| Polyester |

Precursor to Biologically Active Molecules (synthetic utility)

The diene, diyne, and polyol motifs are common in a wide array of biologically active natural products nih.govacademie-sciences.fr. The total synthesis of these complex molecules often relies on strategic C-C bond formations and functional group manipulations. Polyynes, in particular, exhibit a broad spectrum of biological activities and their synthesis has been a significant area of research nih.govresearchgate.net.

While this compound itself is a natural product, literature detailing its specific use as a starting material or intermediate for the targeted synthesis of other biologically active molecules is not extensively available in the reviewed sources. The inherent reactivity of the polyyne chain, coupled with the diol functionality, theoretically makes it a versatile building block nih.gov. However, specific examples of its conversion into other named bioactive compounds were not identified in the performed searches.

Synthesis of Heterocyclic Compounds

The conjugated enediyne core of this compound is a prime candidate for participating in various cyclization reactions to form heterocyclic structures. Methodologies exist for the synthesis of heterocycles from enediyne precursors, often involving metal-catalyzed cycloaromatization or electrophile-induced cyclization cascades rsc.orgrsc.orgthieme-connect.de. The diol functionalities also present opportunities for forming oxygen-containing heterocycles through reactions like intramolecular etherification or condensation with other reagents researchgate.net.

Despite the structural potential for this compound to serve as a synthon for heterocycles, specific studies demonstrating its use in the synthesis of furan, pyrrole, thiophene, or other heterocyclic systems were not found in the available literature. General strategies for synthesizing N-, O-, and S-heterocycles often utilize alkynyl aldehydes or enediynes with different substitution patterns rsc.orgmdpi.com.

Optoelectronic and Photonic Material Development

Organic molecules with extended π-conjugated systems are of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaics researchgate.netnih.gov. The en-diyne structure of this compound provides a rigid, linear, and electron-rich scaffold conducive to charge transport and interaction with light.

Non-linear Optical Properties

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are crucial for technologies like optical computing and signal processing. Polyynes, as one-dimensional π-conjugated systems, are known to exhibit significant NLO properties, particularly large third-order hyperpolarizabilities (γ) researchgate.netacs.orgacs.org. The delocalized electrons in the sp-hybridized carbon chain are easily polarized by an external electric field, giving rise to these effects.

Experimental and theoretical studies have focused on the NLO properties of various polyyne oligomers. It has been demonstrated that the third-order NLO response (γ) of polyynes increases in a superlinear fashion with the length of the conjugated chain and does not show saturation even for long oligomers acs.orgacs.org. While direct measurements on this compound are not available, data from related end-capped polyynes provide insight into the potential NLO response of its core structure. The vibrational contribution to hyperpolarizability (γvib) in these systems is comparable to the electronic contribution (γele) acs.org.

| Compound Series | Number of Acetylene (B1199291) Units (n) | Measured Property | Value (esu) |

|---|---|---|---|

| TIPS-[n]-TIPS | 4 | γele | 14.0 x 10-36 |

| TIPS-[n]-TIPS | 6 | γele | 96.0 x 10-36 |

| TIPS-[n]-TIPS | 8 | γele | 350.0 x 10-36 |

| TIPS-[n]-TIPS | 10 | γele | 980.0 x 10-36 |

| Ad-[n]-Ad | 4 | γvib | 14.5 x 10-36 |

| Ad-[n]-Ad | 6 | γvib | 64.0 x 10-36 |

| Ad-[n]-Ad | 8 | γvib | 190.0 x 10-36 |

Data for TIPS (triisopropylsilyl) and Ad (adamantyl) end-capped polyynes. The values illustrate the trend of increasing hyperpolarizability with chain length. Data sourced from related studies on polyyne NLO properties.

Surface Chemistry and Nanomaterial Functionalization

The functional groups present in this compound—terminal alkynes and hydroxyl groups—make it a highly suitable candidate for surface chemistry and the functionalization of nanomaterials.

The terminal alkyne moieties can be used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, which are widely used for covalently attaching molecules to surfaces or linking molecules together. Thiol-yne click chemistry is another robust method for surface modification. Furthermore, alkyne derivatives have been shown to directly functionalize the surface of gold nanoparticles, offering an alternative to traditional thiol-based methods with advantages in stability and simplicity.

The primary and secondary diol functionalities offer additional handles for surface attachment. Diols can be functionalized to form esters, ethers, or other linkages to anchor the molecule to a substrate. Recent progress in the organocatalyzed selective functionalization of diols allows for precise control over which hydroxyl group reacts, enabling oriented attachment to surfaces rsc.org. This bifunctionality—having both alkyne and diol groups—provides orthogonal handles for creating complex surface architectures. For instance, one end of the molecule could be attached to a surface via the diol, leaving the alkyne groups available for subsequent "click" reactions.

Future Research Directions and Unresolved Challenges for Dec 2 En 4,6 Diyne 1,8 Diol

Development of More Efficient and Sustainable Synthetic Methodologies

Key goals for future synthetic methodologies include:

Improving catalytic systems: The use of less corrosive and recyclable catalysts, such as heteropolyacids, could offer a more sustainable alternative to traditional mineral acids or stoichiometric reagents. mdpi.com

Enhancing atom economy: Designing synthetic pathways that incorporate a higher percentage of the atoms from the reactants into the final product is a core principle of green chemistry that should be applied.

Avoiding hazardous reagents: Future syntheses should aim to replace toxic heavy metals or hazardous solvents with more benign alternatives.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The en-diyne motif in Dec-2-en-4,6-diyne-1,8-diol is a site of rich chemical reactivity, which remains largely unexplored. A significant challenge is achieving selective transformations at one of the multiple unsaturated bonds. For instance, selective hydrogenation of the alkyne or alkene moieties could lead to a diverse range of new analogues with potentially different properties. Research into the selective hydrogenation of related compounds like 2-butyne-1,4-diol has shown that catalyst choice is critical, with biogenic catalysts sometimes offering unique selectivity by blocking certain active sites. researchgate.net

Future research should focus on:

Selective Catalysis: Developing catalysts that can selectively hydrogenate, oxidize, or functionalize the double bond or one of the triple bonds.

Cycloaddition Reactions: Investigating the participation of the en-diyne system in cycloaddition reactions, such as the Diels-Alder reaction, could provide rapid access to complex carbocyclic structures, a strategy widely used in the total synthesis of other natural products. rsc.org

Metal-Mediated Transformations: Exploring reactions catalyzed by transition metals to forge new carbon-carbon or carbon-heteroatom bonds.

Deeper Elucidation of Biological Mechanisms at the Atomic Level

Given that (R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a known natural product, a critical area of future research is to understand its biological activity. medchemexpress.com While many polyacetylene compounds exhibit interesting biological profiles, the precise molecular mechanisms often remain obscure. Elucidating how this molecule interacts with biological targets at an atomic level is essential for any potential therapeutic development. This involves identifying specific protein or nucleic acid targets and characterizing the binding interactions through structural biology techniques like X-ray crystallography or cryo-electron microscopy. A thorough mechanistic understanding is vital to validate the compound's potential and to guide the design of more potent and selective analogues.

Expanding Applications in Emerging Fields (e.g., Quantum Materials, Bioelectronics)

The conjugated π-system of this compound suggests potential applications beyond biology, particularly in materials science. The field of quantum materials, for example, leverages unique electronic properties of novel structures for applications in biosensing and bio-imaging. rsc.org Polyacetylenic scaffolds are of interest due to their rigid structures and potential for electron delocalization.

Potential research directions include:

Molecular Wires: Investigating the conductivity of single molecules of this compound or its derivatives for applications in molecular electronics.

Quantum Dots: Exploring the synthesis of quantum dots from this or related polyynes for use in biological imaging. ucf.edu

Self-Assembled Monolayers: Studying the ability of this diol to form ordered structures on surfaces, which could be used to modify electrodes for biosensing applications.

A proactive approach to understanding the toxicology of such new materials will be necessary to ensure their safe development. rsc.org

Challenges in Scalability for Academic Research Applications

A significant hurdle in the comprehensive study of this compound is the difficulty in producing sufficient quantities for extensive research. Multi-step syntheses of complex natural products are often challenging to scale up, leading to bottlenecks that limit further investigation. nih.gov Industrial processes for related but simpler compounds, such as 2,4-hexadiyne-1,6-diol, highlight the importance of optimizing reaction conditions to achieve acceptable space-time yields. google.com For academic labs, achieving even multigram quantities can be a substantial challenge, often requiring significant optimization of reaction conditions, purification methods, and handling of potentially unstable intermediates. researchgate.net Overcoming these scalability issues is a prerequisite for in-depth biological studies and exploration in materials science.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to overcoming many of the challenges associated with this compound. ijsetpub.com These computational tools can accelerate discovery by predicting reaction outcomes, optimizing synthetic routes, and identifying potential new applications. aimlic.comiscientific.org

Specific applications of AI and ML in the study of this compound could include:

Retrosynthesis Planning: Using AI tools to propose novel and efficient synthetic pathways that may not be obvious to a human chemist. ijsetpub.com

Reaction Optimization: Employing ML algorithms to analyze experimental data and predict the optimal conditions (temperature, catalyst, solvent) for maximizing reaction yields and selectivity. aimlic.com

Property Prediction: Training models to predict the biological activity, toxicity, or material properties of this compound and its virtual derivatives, allowing for in silico screening before undertaking laborious synthesis. aimlic.comjscholaronline.org

Materials Discovery: Using AI to accelerate the discovery of novel materials by predicting their properties, a process that could identify new uses for polyyne scaffolds. researchgate.net

By leveraging AI, researchers can enhance the accuracy and efficiency of their work, moving from labor-intensive tasks to more creative problem-solving. iscientific.org

Conclusion

Summary of Key Research Findings on Dec-2-en-4,6-diyne-1,8-diol

Research on this compound and its close analogs, often categorized as falcarindiol-type polyacetylenes, has revealed a molecule of significant biological potential. While studies focusing exclusively on this specific C10 diol are emerging, a wealth of information can be gleaned from research on the broader family of polyacetylenes isolated from various plant species.

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol has been identified as a natural product, with its basic properties cataloged in chemical databases. Current time information in Bangalore, IN.medchemexpress.comnih.gov The core structure, featuring a conjugated system of one double bond and two triple bonds, is responsible for its characteristic chemical reactivity and biological activity.

Studies on related polyacetylenes have consistently highlighted their potential as bioactive agents. For instance, compounds with similar structural motifs have been investigated for their cytotoxic effects against various cancer cell lines. biocrick.com The mechanism of action is often attributed to the ability of the polyacetylene backbone to interact with cellular components. Furthermore, anti-inflammatory properties are a significant area of investigation for this class of compounds. mdpi.com Research on analogous molecules has also pointed towards antimicrobial and antimycobacterial effects. aau.dk

The isolation and structural elucidation of these compounds typically involve advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). biocrick.com These methods are crucial for determining the precise stereochemistry of the molecule, which can significantly influence its biological activity.

Synthesis of Knowledge and Interdisciplinary Contributions

The study of this compound and its relatives represents a convergence of several scientific disciplines, including organic chemistry, biochemistry, pharmacology, and botany.

Organic Synthesis: The unique structure of polyacetylenes presents a compelling challenge for synthetic organic chemists. The development of stereoselective methods for the synthesis of falcarindiol analogues showcases the ingenuity in this field. mdpi.com These synthetic routes are critical for producing sufficient quantities of the compound for biological testing and for creating analogs with potentially enhanced or modified activities. General strategies often involve the coupling of smaller, functionalized building blocks to construct the carbon skeleton with the desired stereochemistry. spbu.ru

Natural Product Chemistry: The identification and isolation of this compound from natural sources, such as plants from the Apiaceae and Araliaceae families, is a testament to the rich chemical diversity of the plant kingdom. aau.dkmdpi.com The study of its biosynthesis in these organisms provides insights into the enzymatic machinery responsible for creating such complex molecules.

Medicinal Chemistry and Pharmacology: The biological activities exhibited by this class of compounds have spurred interest in their potential as therapeutic agents. The interdisciplinary collaboration between chemists and biologists is essential to explore their mechanisms of action, identify cellular targets, and evaluate their potential for drug development. nih.govrsc.org

Outlook on the Continued Academic Significance of this compound Research

The academic significance of this compound and related polyacetylenes is poised to grow as research continues to uncover their multifaceted nature.

Future research will likely focus on several key areas:

Elucidation of Specific Biological Targets: Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Total Synthesis and Analog Development: Continued efforts in total synthesis will not only provide access to larger quantities of the natural product but also enable the creation of a library of derivatives. This will allow for a systematic exploration of the structure-activity relationships.

Investigation of Biosynthetic Pathways: A deeper understanding of how plants produce these compounds could open up avenues for biotechnological production, potentially through metabolic engineering in microbial or plant-based systems.

Exploration of Further Therapeutic Applications: While anti-inflammatory and anticancer activities are promising, future studies may reveal other potential therapeutic uses for this class of molecules.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Dec-2-en-4,6-diyne-1,8-diol from natural sources like Toricellia angulata?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Column chromatography (silica gel or reversed-phase C18) and preparative HPLC are used for purification, guided by TLC or LC-MS monitoring. The compound’s lipophilic nature necessitates gradient elution with polar solvents like acetonitrile/water .

Q. How is the structural configuration of this compound validated?

- Methodological Answer : Structural elucidation combines spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments, confirming the ene-diyne backbone and diol groups.

- IR Spectroscopy : Identifies hydroxyl (O-H stretch, ~3200 cm⁻¹) and alkyne (C≡C stretch, ~2200 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₂O₂, [M+H]+ = 165.0914) .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Calibration curves using certified reference standards (purity ≥95%) ensure accuracy. LC-MS/MS in MRM mode enhances specificity for complex matrices .

Advanced Research Questions

Q. How does stereochemistry (e.g., R,E vs. S,E configurations) influence the bioactivity of this compound?

- Methodological Answer : Comparative bioassays with enantiomers (e.g., R,E- and S,E-forms) are critical. For example:

- Antibacterial Assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.

- Steric Effects : Molecular docking studies predict binding affinity to targets like bacterial enzymes (e.g., DNA gyrase) .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ in cytotoxicity assays).

- Cell Line Validation : Use multiple cell lines (e.g., human cancer vs. primary cells) to rule out off-target effects.

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability .

Q. What challenges arise in synthesizing this compound, and how are they mitigated?